5-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide
Description
5-Chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide (CAS: 941918-07-6) is a sulfonamide derivative featuring a thiophene ring substituted with a chlorine atom at the 5-position and a sulfonamide group at the 2-position. The sulfonamide nitrogen is further linked to a phenyl ring bearing a 2-oxopyrrolidin-1-yl moiety at the meta position. Its molecular formula is C₁₄H₁₃ClN₂O₃S₂, with a molecular weight of 356.85 g/mol . The structural uniqueness lies in the combination of the electron-withdrawing sulfonamide group, the chloro-thiophene core, and the pyrrolidinone-substituted phenyl group, which may influence pharmacokinetic properties such as solubility and receptor binding affinity.
Properties
IUPAC Name |
5-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S2/c15-12-6-7-14(21-12)22(19,20)16-10-3-1-4-11(9-10)17-8-2-5-13(17)18/h1,3-4,6-7,9,16H,2,5,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJVFYZDVRURST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide typically involves multiple steps. One common synthetic route starts with the reaction of 5-chlorothiophene-2-sulfonyl chloride with 3-(2-oxopyrrolidin-1-yl)aniline. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonamide groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
5-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of thromboembolic diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 5-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide and related compounds:
Key Structural and Functional Differences
Core Heterocycle: The target compound uses a thiophene ring, whereas Segartoxaban and Rivaroxaban incorporate oxazolidinone or carboxamide cores. The thiophene’s aromaticity and sulfur atom may enhance π-π stacking or hydrophobic interactions compared to oxygen-rich cores . Compounds from share the thiophene sulfonamide backbone but diverge in substituents (e.g., pyrimidine, benzothiazole), which could modulate receptor selectivity .
In contrast, Rivaroxaban’s morpholine and Segartoxaban’s 4-methylpiperazine introduce basic nitrogen atoms, influencing solubility and target engagement . The chloro-thiophene motif is conserved in Rivaroxaban and the target compound, suggesting a role in hydrophobic pocket interactions.
Molecular Weight and Bioavailability :
- The target compound’s lower molecular weight (356.85 vs. 435.88 for Rivaroxaban ) may favor better membrane permeability and oral bioavailability, though this requires experimental validation .
Therapeutic Targets: While Rivaroxaban and Segartoxaban are explicit Factor Xa inhibitors, the target compound’s activity remains unconfirmed.
Research Findings and Hypotheses
- Pharmacological Potential: Based on Rivaroxaban’s success, the pyrrolidinone and sulfonamide groups in the target compound may offer a balance between binding affinity and metabolic stability. However, the absence of a carboxamide linkage (as in Segartoxaban) could reduce plasma protein binding .
Biological Activity
5-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, synthesis, and various research findings.
Chemical Structure and Synthesis
The compound belongs to the class of sulfonamides, which are known for their diverse biological activities. The synthesis typically involves the reaction of 5-chlorothiophene-2-sulfonyl chloride with 3-(2-oxopyrrolidin-1-yl)aniline, utilizing a base such as triethylamine in dichloromethane. The process is followed by purification via column chromatography to yield the final product.
The primary target of 5-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide is the coagulation enzyme Factor Xa (FXa), which plays a crucial role in the blood coagulation cascade. Inhibition of FXa can prevent thrombus formation, making this compound a candidate for treating thromboembolic diseases.
Antithrombotic Properties
Research indicates that this compound exhibits promising antithrombotic activity by effectively inhibiting FXa. This mechanism is crucial for developing anticoagulant therapies that can reduce the risk of conditions such as deep vein thrombosis and pulmonary embolism.
Antimicrobial and Antioxidant Activities
While sulfonamides are traditionally known for their antimicrobial properties, studies have shown variable results for this specific compound. In general, sulfonamide derivatives have been screened for antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. However, many derivatives, including those similar to 5-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide, have demonstrated limited antimicrobial efficacy .
In terms of antioxidant activity, some sulfonamide derivatives have shown moderate radical scavenging abilities. For instance, compounds derived from similar structures have been evaluated using DPPH and FRAP assays, indicating that structural modifications significantly influence their antioxidant potential .
Case Studies
A notable case study involved the evaluation of various sulfonamide derivatives where 5-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide was synthesized and tested for its biological activity. The study highlighted its effectiveness in inhibiting FXa and discussed structure-activity relationships (SAR) that could guide further modifications to enhance its pharmacological profile .
Q & A
Q. What are the standard synthetic routes for 5-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide?
The synthesis typically involves reacting 5-chlorothiophene-2-sulfonyl chloride with 3-(2-oxopyrrolidin-1-yl)aniline in dichloromethane under basic conditions (e.g., triethylamine). This nucleophilic substitution reaction forms the sulfonamide bond. Purification is achieved via column chromatography or recrystallization. Key parameters include maintaining anhydrous conditions and controlling reaction temperature (room temperature or mild heating) to avoid side reactions .
Q. How is the compound characterized structurally?
Structural confirmation employs spectroscopic techniques:
- NMR : To verify aromatic protons, pyrrolidinone carbonyl groups, and sulfonamide connectivity.
- IR : Identifies sulfonamide S=O stretches (~1350 cm⁻¹) and pyrrolidinone C=O (~1680 cm⁻¹).
- Mass spectrometry : Validates molecular weight (C₁₄H₁₃ClN₂O₃S₂, MW 380.85 g/mol) .
Q. What preliminary biological activities have been reported?
The compound exhibits enzyme inhibitory activity, particularly against serine proteases like Factor Xa (FXa), critical in anticoagulation pathways. Initial in vitro assays show IC₅₀ values in the micromolar range, suggesting potential as a lead for thromboembolic therapy .
Advanced Research Questions
Q. How can substitution reactions at the sulfonamide group be optimized for enhanced binding affinity?
Substitution reactions (e.g., replacing chlorine or modifying the pyrrolidinone ring) require tailored conditions:
- Methoxy substitution : Use sodium methoxide in methanol under reflux.
- Amine derivatives : Employ sodium borohydride in methanol at 0°C. Structure-activity relationship (SAR) studies suggest that electron-withdrawing groups on the phenyl ring improve enzyme binding. Computational docking can predict optimal substituents .
Q. What strategies resolve contradictions in reported enzyme inhibition mechanisms?
Discrepancies in inhibition data (e.g., competitive vs. non-competitive) are addressed by:
- Kinetic assays : Vary substrate/enzyme ratios to determine inhibition mode.
- X-ray crystallography : Resolve binding modes of the compound with target enzymes.
- Mutagenesis studies : Identify critical amino acids in the enzyme’s active site .
Q. How does the compound’s stability under varying pH and temperature impact experimental design?
Stability studies show:
- Acidic conditions : Hydrolysis of the sulfonamide bond occurs at pH < 3.
- Oxidative conditions : Hydrogen peroxide converts sulfonamide to sulfone derivatives. To mitigate degradation, buffer systems (pH 7–8) and inert atmospheres are recommended for long-term storage .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
